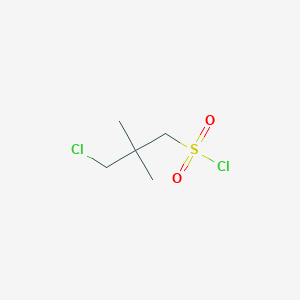
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride
Übersicht
Beschreibung
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 24765-76-2 . It has a molecular weight of 205.1 and its IUPAC name is 3-chloro-2,2-dimethyl-1-propanesulfonyl chloride . It is a liquid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 205.1 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
- Structural Analysis : The compound 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, which includes the 3-chloro-2,2-dimethylpropane moiety, demonstrates an arrangement where the propanamide and sulfonamide substituents are on opposite sides of the benzene ring plane. In crystals, these molecules are linked by hydrogen bonds, forming a three-dimensional network (Yalcin et al., 2012).
Spectroscopy and Complex Formation
- Spectrophotometry : A study on 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide reveals its ability to form a stable complex with Fe(III) in the presence of surfactant sodium dodecyl sulfonate, which can be measured spectrophotometrically (L. Shu, 2011).
Quantum Chemical Studies
- Molecular and Vibrational Analysis : A study involving a similar compound, 3,3,3-trifluoropropane-1-sulfonyl chloride, offers insights into its molecular and vibrational characteristics through experimental and theoretical approaches, highlighting the influence of hyperconjugation effects (Galván et al., 2017).
Reaction Mechanisms and Synthesis
- Sulfonylation Reactions : The practical and safe sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride is demonstrated, avoiding the production of hazardous by-products like 3-chloro-1-propyne (Tanabe et al., 1995).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H314 and H335, which mean it causes severe skin burns and eye damage, and may cause respiratory irritation respectively . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .
Wirkmechanismus
Mode of Action
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive electrophile. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (2051 g/mol) and its physical form (liquid), can influence its pharmacokinetic behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by factors such as pH and temperature. Moreover, the compound’s stability may be affected by storage conditions. It is recommended to store the compound at 4°C .
Eigenschaften
IUPAC Name |
3-chloro-2,2-dimethylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQLKSYBAJLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





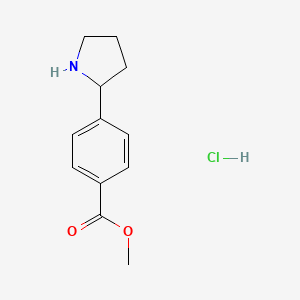
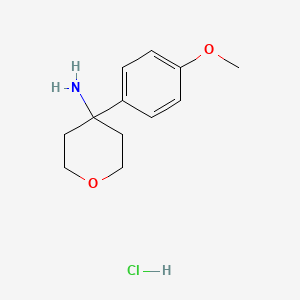
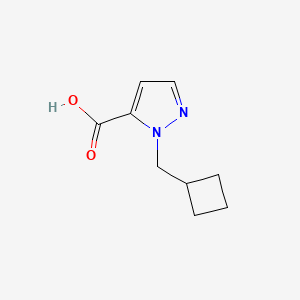
![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)
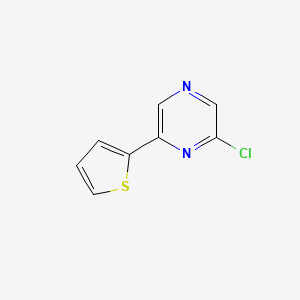

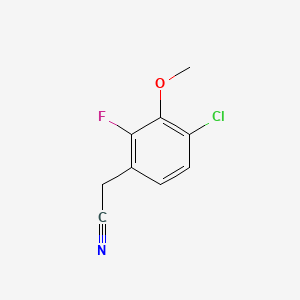
![7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B1425804.png)
![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)
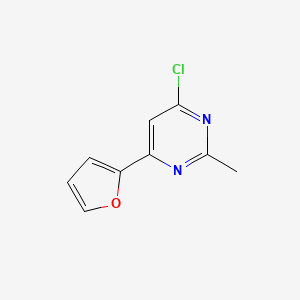
![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)
